molecular formula C20H16N2OS B2892582 2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole CAS No. 28466-09-3

2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole

Cat. No.: B2892582
CAS No.: 28466-09-3
M. Wt: 332.42
InChI Key: ZCBWIGPUECBTAL-UHFFFAOYSA-N
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Description

2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with acetyl, methyl, and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea, acetone, and benzoyl bromide derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the imidazo[2,1-b]thiazole core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole involves its interaction with various molecular targets. This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

  • 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
  • 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
  • 2-[E-3-(N,N-dimethylamino)acryloyl]-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole

Comparison: Compared to similar compounds, 2-acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetyl group, for instance, may enhance its ability to interact with certain biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

1-(3-methyl-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-19(14(2)23)24-20-21-17(15-9-5-3-6-10-15)18(22(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBWIGPUECBTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=C(N12)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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